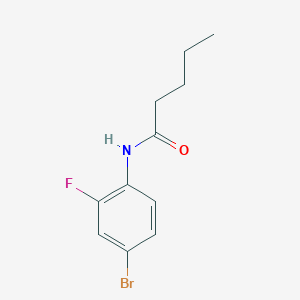

N-(4-bromo-2-fluorophenyl)pentanamide

Description

N-(4-Bromo-2-fluorophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 4-bromo-2-fluorophenyl group. This compound belongs to a class of molecules where aromatic substituents modulate physicochemical and pharmacological properties. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), influencing electronic distribution, solubility, and bioactivity compared to electron-donating groups like methoxy ().

Properties

Molecular Formula |

C11H13BrFNO |

|---|---|

Molecular Weight |

274.13 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)pentanamide |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15) |

InChI Key |

RPBOMRZSTXGSNK-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)F |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analog: N-(4-Methoxyphenyl)pentanamide

- Substituent Effects : The methoxy group (electron-donating) enhances solubility and polar surface area (TPSA = 46.1 Ų) compared to bromo/fluoro substituents ().

- LogP : N-(4-methoxyphenyl)pentanamide has a logP of 2.85, indicating moderate lipophilicity. Bromo and fluoro groups in N-(4-bromo-2-fluorophenyl)pentanamide are expected to increase logP (~3.5–4.0), favoring membrane permeability but risking poor aqueous solubility ().

- Molecular Weight : The methoxy derivative (MW = 221.3 g/mol) adheres to Lipinski’s rules. Adding bromo (79.9 g/mol) and fluoro (19.0 g/mol) increases MW to ~310.2 g/mol, still within acceptable limits ().

Other Analogs :

- N-(4-(Thiophen-3-yl)phenyl)pentanamide derivatives (): Piperazine and aromatic substituents (e.g., cyanophenyl, trifluoromethylphenyl) enhance dopamine D3 receptor selectivity. Bromo/fluoro groups may similarly modulate target affinity.

- Dipeptide-sulphonamide pentanamides (): Anti-ulcer activity via Helicobacter pylori receptor binding highlights the amide backbone’s role in bioactivity.

Pharmacokinetic and Drug-Likeness Profiles

N-(4-Methoxyphenyl)pentanamide ():

- GI Absorption : High (SwissADME prediction).

- BBB Penetration : Predicted to cross the blood-brain barrier (TPSA < 70 Ų).

- CYP Inhibition : Predicted CYP2D6 inhibitor, similar to albendazole.

Expected Profile for this compound :

Anthelmintic Activity :

- N-(4-Methoxyphenyl)pentanamide shows time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity ().

- Bromo/fluoro substituents may enhance binding to parasitic tubulin (similar to albendazole’s mechanism) but require empirical validation ().

Cytotoxicity :

- N-(4-Methoxyphenyl)pentanamide exhibits minimal toxicity to human (HaCaT) and animal (Vero) cells (cell viability >90% vs. albendazole’s 30–50% reduction) ().

Data Tables

Table 1: Physicochemical Properties of Pentanamide Derivatives

| Compound | MW (g/mol) | logP | TPSA (Ų) | GI Absorption | BBB Penetration |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | 221.3 | 2.85 | 46.1 | High | Yes |

| This compound* | 310.2 | ~3.8 | ~49.5 | Moderate | Likely |

| Albendazole | 265.3 | 3.02 | 75.9 | High | No |

*Predicted values based on structural analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.